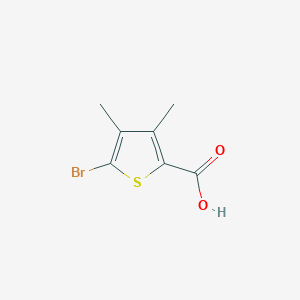
CC1=C(SC(=C1C)Br)C(=O)O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CC1=C(SC(=C1C)Br)C(=O)O is a chemical compound that belongs to the class of thiazole derivatives. This compound has gained significant attention due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Chemistry Education and Learning Environments
The research highlights the impact of case-based computerized laboratory (CCL) environments on improving students' chemical understanding and graphing skills. Studies conducted by Dori and Sasson (2008) and Kaberman and Dori (2009) in high school settings show that integrating computerized experiments with scientific inquiry significantly enhances students' abilities to comprehend and apply chemistry concepts, demonstrating the educational value of combining visual and textual representations in learning chemistry (Dori & Sasson, 2008); (Kaberman & Dori, 2009).
Chemical Analysis Techniques
Advancements in chemical analysis, specifically through the development of methodologies like Connected Component Labels (CCL) for scientific chart recognition in documents, are crucial for distinguishing text from graphic regions in scientific charts. This technique, as discussed by Karthikeyani and Nagarajan (2011), optimizes the accuracy and speed of processing scientific data, showcasing the importance of digital tools in facilitating scientific research (Karthikeyani & Nagarajan, 2011).
Environmental Science and Green Chemistry
Research in environmental science and green chemistry, such as the work by Liu et al. (2022) on the sustainable production of high-value-added chemicals from carbon dioxide (CO2) and nitrogenous small molecules, reflects the growing emphasis on carbon neutrality and the development of carbon dioxide capture and utilization (CCU) techniques. These studies underscore the importance of innovative approaches in reducing environmental impact and advancing toward a carbon-neutral economy (Liu et al., 2022).
Propiedades
IUPAC Name |
5-bromo-3,4-dimethylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-3-4(2)6(8)11-5(3)7(9)10/h1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOMBKBSYAUUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,4-dimethylthiophene-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[4-methyl-2-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B2811398.png)
![Oxolan-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2811400.png)



![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2811407.png)
![1-Benzyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2811408.png)


![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2811415.png)



